molecular formula C14H11FN2O2S2 B2678809 3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 896686-81-0

3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2678809
CAS No.: 896686-81-0
M. Wt: 322.37
InChI Key: NVMSFIVXTJVPIV-UHFFFAOYSA-N
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Description

3-((4-Fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a benzothiadiazine derivative characterized by a fused benzo-thiadiazine dioxide core and a 4-fluorobenzylthio substituent at the 3-position.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2S2/c15-11-7-5-10(6-8-11)9-20-14-16-12-3-1-2-4-13(12)21(18,19)17-14/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMSFIVXTJVPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 4-fluorobenzyl chloride with 4H-benzo[e][1,2,4]thiadiazine-1,1-dioxide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of automated systems for reagent addition and product separation enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiols or sulfides.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran (THF) under an inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

  • Antimicrobial Activity : Studies indicate that derivatives of benzothiadiazine compounds possess significant antimicrobial properties. For instance, related compounds have shown Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against various bacterial strains, suggesting strong antibacterial efficacy .
  • Antiviral Properties : Research into similar compounds has revealed potential antiviral effects, particularly against specific viral strains. The mechanism often involves the inhibition of viral replication pathways.
  • Antihypertensive Effects : The compound interacts with ATP-sensitive potassium channels, leading to vasodilation and reduced blood pressure. This mechanism positions it as a potential antihypertensive agent.
  • Antidiabetic Activity : Preliminary studies suggest that the compound may influence insulin secretion pathways, potentially offering therapeutic benefits for managing diabetes.
  • Anticancer Potential : Investigations into the structure-activity relationship of benzothiadiazine derivatives have highlighted their ability to inhibit cancer cell growth. This includes effects on cell cycle regulation and apoptosis induction in various cancer cell lines .

Synthesis and Preparation Methods

The synthesis of 3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following methods:

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving appropriate sulfonamides and thiols under controlled conditions.
  • Optimization Techniques : Reaction conditions such as temperature, solvent choice, and catalysts play critical roles in maximizing yield and purity.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzothiadiazine derivatives. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial properties compared to their counterparts .

Case Study 2: Anticancer Activity

Research conducted by Zhang et al. focused on the anticancer effects of halogenated benzothiadiazine derivatives. The study demonstrated that these compounds could significantly inhibit the proliferation of cancer cells in vitro and induce apoptosis through specific signaling pathways .

Mechanism of Action

The mechanism of action of 3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the presence of the fluorobenzyl group may enhance its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

Thiadiazine dioxides are classified based on their fused aromatic rings. Key structural analogs include:

  • Benzothiadiazine dioxides : Fused benzene-thiadiazine core (e.g., diazoxide).
  • Pyridothiadiazine dioxides: Fused pyridine-thiadiazine core (e.g., 3-alkylamino-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides).
  • Thienothiadiazine dioxides: Fused thiophene-thiadiazine core (e.g., BPAM395).
Key Observations:

4-Position Substituents :

  • Cyclopropyl (BPAM395) enhances AMPAR activity, while allyl (BPAM307) favors kainate receptors . The target compound’s 4-fluorobenzylthio group—bulkier and more lipophilic—may alter receptor subtype selectivity or improve blood-brain barrier penetration.
  • In benzothiadiazines, 7-fluoro substitution reduces PI3Kδ inhibition , but the target compound’s 4-fluorobenzylthio group (distinct from the 7-position) may avoid this drawback.

Heterocyclic Core: Thienothiadiazines (e.g., BPAM395) exhibit stronger AMPAR potentiation than benzothiadiazines, likely due to improved electronic compatibility with receptor pockets .

Functional Group Impact: The 4-fluorobenzylthio group’s sulfur atom may engage in hydrogen bonding or hydrophobic interactions, akin to the allyl group in BPAM307 . Fluorine’s electron-withdrawing effect could enhance metabolic stability compared to non-fluorinated analogs (e.g., diazoxide) .

Research Findings and Pharmacological Implications

AMPA/Kainate Receptor Modulation

  • Thienothiadiazine dioxides (e.g., BPAM395) demonstrate nanomolar-range EC₂ₓ values for AMPAR potentiation, attributed to optimal 4-cyclopropyl substitution .
  • The target compound’s benzo core and fluorobenzylthio group may shift activity toward kainate receptors or novel targets, warranting electrophysiological studies.

Enzyme Inhibition (PI3Kδ)

  • Fluorine at the 7-position of benzothiadiazines reduces PI3Kδ inhibition , but the target compound’s substituent at the 3-position may circumvent this issue. Structural modeling could clarify interactions with PI3Kδ’s ATP-binding pocket.

Metabolic Stability and Selectivity

  • Metabolites of benzothiadiazines (e.g., furan-substituted analogs) show improved pharmacokinetics . The 4-fluorobenzylthio group may resist oxidative metabolism, enhancing half-life.

Biological Activity

3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS Number: 896686-81-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C14H11FN2O2S2C_{14}H_{11}FN_{2}O_{2}S_{2} with a molecular weight of 322.4 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a thiadiazine ring system substituted with a fluorobenzyl group. This structural configuration is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC14H11FN2O2S2C_{14}H_{11}FN_{2}O_{2}S_{2}
Molecular Weight322.4 g/mol
CAS Number896686-81-0

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives of thiadiazines can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

  • Case Study : A study on related compounds demonstrated significant cytotoxic effects against human colon cancer (HCT116) cell lines with IC50 values ranging from 4.36 μM to 18.76 μM when compared to doxorubicin, a standard chemotherapy agent .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar thiadiazine compounds have been reported to possess antibacterial and antifungal activities.

  • Research Findings : In vitro tests on related structures revealed effective inhibition against various bacterial strains and fungi, indicating that modifications in the thiadiazine core can lead to enhanced antimicrobial efficacy .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Tyrosine Kinase Inhibition : Some studies suggest that similar compounds may act by inhibiting tyrosine kinases involved in cancer progression .
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the anticancer activity of thiadiazine derivatives .

Q & A

Q. What are the optimal synthetic routes for 3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. Key steps include:

  • Thioether formation : Reacting 4-fluorobenzyl chloride with a thiol-containing intermediate (e.g., 3-mercapto-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Cyclization : Acid catalysis (e.g., camphorsulfonic acid) at 60°C promotes ring closure .
    Critical factors :
  • Solvent choice : Acetonitrile improves solubility of intermediates.
  • Catalyst optimization : Camphorsulfonic acid enhances cyclization efficiency compared to other acids.
  • Purification : Recrystallization from methanol yields >85% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and tautomeric forms?

  • X-ray crystallography : Resolves the 4H-tautomer preference in the solid state, as seen in analogous pyridothiadiazine dioxides .
  • NMR spectroscopy :
    • ¹H NMR : Distinct signals for the fluorobenzyl group (δ 4.6–5.3 ppm for SCH₂) and aromatic protons (δ 7.2–8.1 ppm).
    • ¹³C NMR : Sulfone carbons appear at δ 110–120 ppm .
  • Mass spectrometry : High-resolution MS confirms molecular formula (C₁₄H₁₀FN₃O₂S₂).

Advanced Research Questions

Q. What is the structure-activity relationship (SAR) of 4-position substituents in modulating AMPA receptor (AMPAR) vs. kainate receptor (KAR) activity?

  • Key findings :
    • 4-Cyclopropyl substitution : Enhances AMPAR potentiator activity (EC₂ₓ = 0.24 µM) by improving hydrophobic interactions with the receptor’s allosteric site .
    • 4-Allyl substitution : Favors KAR activity (EC₂ₓ = 1.2 µM) due to increased conformational flexibility .
  • Methodology :
    • Electrophysiology : Patch-clamp assays on HEK293 cells expressing GluA2/3 (AMPAR) or GluK2 (KAR) .
    • Molecular docking : Cyclopropyl groups occupy a hydrophobic subpocket in AMPAR’s LBD (ligand-binding domain) .

Q. How do metabolic modifications (e.g., oxidation of the thioether group) affect pharmacokinetics and stability?

  • Oxidation pathways :
    • In vitro : Liver microsomes convert the thioether to sulfoxide/sulfone derivatives, reducing blood-brain barrier penetration .
    • In vivo : CYP450 enzymes metabolize the compound into inactive sulfones, shortening half-life (t₁/₂ = 2.3 hrs in mice) .
  • Mitigation strategies :
    • Fluorine substitution : The 4-fluorobenzyl group slows oxidation by steric hindrance .
    • Prodrug design : Ethyl ester derivatives (e.g., compound 31-3) improve oral bioavailability .

Q. What experimental approaches resolve contradictions in reported biological activities across structural analogs?

  • Case study : A 4-cyclopropyl analog shows potent AMPAR activity in one study but weak effects in another due to differences in:
    • Assay conditions : Varying GluA2/GluA3 subunit ratios alter EC₅₀ values .
    • Cell lines : HEK293 vs. neuronal cells exhibit divergent receptor trafficking .
  • Resolution :
    • Standardized protocols : Use clonal cell lines with defined receptor stoichiometry.
    • Control compounds : Include BPAM344 (reference AMPAR potentiator) for cross-study validation .

Methodological Recommendations

  • Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times by 40% .
  • In vivo testing : Employ object recognition tests in mice to validate cognitive enhancement (effective dose: 0.3 mg/kg orally) .
  • Data interpretation : Cross-reference electrophysiology results with computational models (e.g., GluA2 S1S2 domain docking) to resolve mechanistic ambiguities .

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